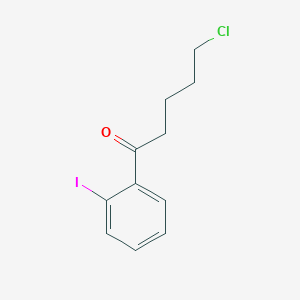

5-Chloro-1-(2-iodophenyl)-1-oxopentane

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-1-(2-iodophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClIO/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYZEAKQODTOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621985 | |

| Record name | 5-Chloro-1-(2-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-89-9 | |

| Record name | 5-Chloro-1-(2-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 1 2 Iodophenyl 1 Oxopentane

Strategic Retrosynthetic Analysis of the 1-Oxopentane Scaffold with Halogenated Phenyl Moieties

A retrosynthetic analysis of the target molecule, 5-Chloro-1-(2-iodophenyl)-1-oxopentane, reveals two primary disconnection approaches, centered around the formation of the ketone functional group. This analysis guides the development of convergent and efficient synthetic strategies.

The first and most logical disconnection is at the acyl-carbon bond between the carbonyl group and the 2-iodophenyl ring. This leads to a 2-iodophenyl nucleophile synthon and a 5-chloropentanoyl electrophile synthon. The corresponding synthetic equivalents would be a 2-iodophenyl organometallic reagent (such as a Grignard or organolithium reagent) and a 5-chloropentanoyl derivative (like 5-chloropentanoyl chloride).

A second approach involves a Friedel-Crafts acylation disconnection. This pathway considers 2-iodobenzene or a related activated derivative as the starting aromatic compound, which would be acylated by a 5-chloropentanoyl electrophile. This strategy, while direct, must contend with the electronic effects of the iodine substituent on the aromatic ring.

Direct Synthesis Approaches to the Target Compound

The direct formation of this compound can be pursued through several key reactions, primarily focusing on the formation of the carbon-carbon bond between the aromatic ring and the pentanoyl chain.

Acylation Reactions with 2-Iodophenyl Derivatives

Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. In the context of synthesizing this compound, this would involve the reaction of a 2-iodophenyl derivative with a 5-chloropentanoyl species in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The iodine atom on the benzene (B151609) ring is a deactivating substituent, which can make the Friedel-Crafts reaction challenging, often requiring harsh conditions and resulting in modest yields. rsc.org The reaction with iodobenzene (B50100) and acetyl chloride, for instance, primarily yields the para-substituted product, p-iodoacetophenone. rsc.orgchegg.com This suggests that direct acylation of iodobenzene with 5-chloropentanoyl chloride would likely yield the para-isomer as the major product, with the desired ortho-isomer being a minor component. To favor ortho-acylation, one might start with a directing group, such as a methoxy (B1213986) group in 2-iodoanisole, which could then be removed in a subsequent step.

Table 1: Friedel-Crafts Acylation of Iodobenzene with Acetyl Chloride

| Reactant 1 | Reactant 2 | Catalyst | Major Product | Reference |

| Iodobenzene | Acetyl Chloride | AlCl₃ | p-Iodoacetophenone | rsc.orgchegg.com |

Utilization of Organometallic Reagents in Carbon-Carbon Bond Formation

A more regioselective approach involves the use of organometallic reagents. This strategy typically involves the formation of a 2-iodophenyl organometallic species, which then acts as a nucleophile, attacking an electrophilic 5-chloropentanoyl derivative.

One common method is the use of a Grignard reagent. 2-Iodophenylmagnesium bromide can be prepared by reacting 2-iodobromobenzene with magnesium metal. This Grignard reagent can then be reacted with 5-chloropentanoyl chloride. The reaction of Grignard reagents with acyl chlorides is a well-established method for the synthesis of ketones. sigmaaldrich.com

Alternatively, a 2-iodophenyl lithium reagent can be generated, typically through a metal-halogen exchange reaction, for example, by treating 2-diiodobenzene with n-butyllithium. This organolithium reagent can then be reacted with 5-chloropentanoyl chloride to yield the desired ketone.

Convergent and Divergent Synthetic Routes for Key Intermediates

The synthesis of this compound relies on the availability of two key intermediates: a 2-iodoacetophenone (B8806993) precursor and a 5-chloropentanoyl derivative.

Preparation of 2-Iodoacetophenone Precursors

2'-Iodoacetophenone (B1295891) is a key precursor that can be synthesized through various methods. One common route is the diazotization of 2-aminobenzaldehyde (B1207257) followed by a Sandmeyer-type reaction with potassium iodide. chemicalbook.com

Another approach involves the direct iodination of acetophenone, although this can lead to a mixture of isomers. A more controlled synthesis starts from 2'-aminoacetophenone, which can be converted to 2'-iodoacetophenone via diazotization and subsequent reaction with an iodide source. chemicalbook.com

Table 2: Synthesis of 2'-Iodoacetophenone

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Acetylaniline | p-TsOH, NaNO₂, KI | 2'-Iodoacetophenone | 94% | chemicalbook.com |

From 2'-iodoacetophenone, the 2-iodophenyl organometallic reagent can be prepared for subsequent coupling reactions.

Synthesis of 5-Chloropentanoyl Derivatives

5-Chloropentanoyl chloride is a crucial electrophilic partner in the synthesis. It can be prepared from several starting materials. A common industrial method involves the ring-opening of δ-valerolactone with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂), often in the presence of a catalyst.

Another synthetic route starts from 1-bromo-3-chloropropane (B140262) and diethyl malonate. These are reacted to form 2-(3-chloropropyl)diethyl malonate, which is then hydrolyzed and decarboxylated to give 5-chloropentanoic acid. The acid is subsequently converted to the acyl chloride using a chlorinating agent like thionyl chloride.

Precedent from Analogous Syntheses of Related Halogenated Ketones

The synthesis of this compound is most plausibly achieved through a Friedel-Crafts acylation reaction. This well-established method involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govmasterorganicchemistry.com The general scheme for this approach would involve the reaction of iodobenzene with 5-chlorovaleryl chloride.

The reactivity of the aromatic ring in a Friedel-Crafts acylation is highly dependent on the nature of its substituents. numberanalytics.com Halogens, such as iodine, are deactivating groups due to their electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring. alexandonian.com However, they are also ortho-, para-directing, meaning they direct the incoming electrophile to the positions adjacent and opposite to the substituent. alexandonian.com In the case of iodobenzene, acylation reactions generally yield the para-substituted product as the major isomer, with a smaller amount of the ortho-substituted product. researchgate.net The formation of the meta-substituted product is typically minimal.

The choice of Lewis acid catalyst is critical in Friedel-Crafts acylation. numberanalytics.com Commonly used catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄). masterorganicchemistry.comnumberanalytics.com For deactivated aromatic rings, such as iodobenzene, a strong Lewis acid like AlCl₃ is often necessary to facilitate the reaction. google.com A stoichiometric amount of the catalyst is generally required because both the acyl chloride and the resulting ketone product can form complexes with the Lewis acid, rendering it inactive. nih.gov

While a direct precedent for the synthesis of this compound is not extensively documented in the literature, numerous examples of Friedel-Crafts acylation on halogenated benzenes provide a strong basis for its synthesis. For instance, the acylation of iodobenzene with acetyl chloride using aluminum chloride as a catalyst is a known transformation that primarily yields p-iodoacetophenone. researchgate.net

Furthermore, the synthesis of related chlorophenyl ketones has been reported. For example, the preparation of 2-chlorophenyl cyclopentyl ketone has been achieved through the reaction of 2-chlorobenzoyl chloride and cyclopentene (B43876) in the presence of aluminum trichloride. This reaction, though an acylation of an alkene, provides valuable insight into the management of chlorinated acyl chlorides in Friedel-Crafts type reactions.

The synthesis of the required acylating agent, 5-chlorovaleryl chloride, can be accomplished from various starting materials. For example, tetrahydropyran (B127337) can be reacted with acetyl chloride in the presence of a Lewis acid catalyst to yield 5-chloro-amyl acetate, which can be further converted to the desired acyl chloride.

Based on these precedents, a viable synthetic route to this compound would involve the Friedel-Crafts acylation of iodobenzene with 5-chlorovaleryl chloride, using a strong Lewis acid catalyst like AlCl₃ in an inert solvent such as dichloromethane (B109758). The primary expected product would be the para-isomer, 5-Chloro-1-(4-iodophenyl)-1-oxopentane, with the target ortho-isomer, this compound, being a minor product. Separation of these isomers would likely be necessary.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of the Friedel-Crafts acylation for the synthesis of this compound is crucial for maximizing the yield of the desired ortho-isomer and minimizing the formation of byproducts. The key parameters to consider are the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading:

The choice of Lewis acid catalyst significantly impacts the reaction's efficiency. While strong Lewis acids like AlCl₃ are often required for deactivated substrates, they can also promote side reactions. Other Lewis acids such as FeCl₃, SnCl₄, or zinc chloride (ZnCl₂) could be explored as potentially milder alternatives that might offer improved selectivity. google.com The amount of catalyst is also a critical factor. A stoichiometric amount is typically necessary, but optimizing this to a slight excess or even a catalytic amount with a co-catalyst could improve yields and reduce waste.

| Catalyst | Typical Molar Ratio (Catalyst:Acyl Chloride) | Anticipated Effect on Yield | Notes |

|---|---|---|---|

| AlCl₃ | 1.0 - 1.2 | High reactivity, potentially lower selectivity | Standard choice for deactivated arenes. |

| FeCl₃ | 1.0 - 1.5 | Milder than AlCl₃, may improve selectivity | Often a more economical and environmentally benign option. |

| SnCl₄ | 1.0 - 1.5 | Good for reactions requiring milder conditions | May require longer reaction times or higher temperatures. |

| ZnCl₂ | 1.0 - 2.0 | Generally less reactive, may offer high selectivity | Often used in solvent-free conditions or with more reactive substrates. |

Solvent Effects:

The solvent plays a crucial role in a Friedel-Crafts acylation. It must be inert to the strong Lewis acids and the reactants. The polarity of the solvent can influence the solubility of the intermediates and the reaction rate. Non-polar solvents like carbon disulfide can be effective, while halogenated solvents like dichloromethane and dichloroethane are also common choices. The use of nitrobenzene (B124822) as a solvent is also possible and can sometimes enhance the reactivity of the system, though its removal can be challenging.

| Solvent | Typical Reaction Temperature (°C) | Anticipated Effect on Yield | Notes |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | 0 to reflux | Good balance of solubility and reactivity | Commonly used due to its inertness and ease of removal. |

| Carbon Disulfide (CS₂) | 0 to reflux | Can improve selectivity in some cases | Highly flammable and toxic. |

| Dichloroethane (ClCH₂CH₂Cl) | 0 to reflux | Similar to dichloromethane, higher boiling point | Allows for higher reaction temperatures if needed. |

| Nitrobenzene | 25 to 100 | Can increase reaction rate for deactivated systems | High boiling point and can be difficult to remove completely. |

Temperature and Reaction Time:

Temperature control is critical in Friedel-Crafts acylation. The initial mixing of the reactants and catalyst is often performed at low temperatures (e.g., 0 °C) to control the initial exothermic reaction. The reaction mixture is then typically allowed to warm to room temperature or heated to reflux to drive the reaction to completion. The optimal temperature and reaction time will be a trade-off between achieving a high conversion rate and minimizing the formation of side products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

| Parameter | Range | Anticipated Effect on Yield | Notes |

|---|---|---|---|

| Temperature | 0 - 80 °C | Higher temperatures increase rate but may decrease selectivity | Initial low temperature is crucial for controlling the reaction. |

| Reaction Time | 1 - 24 hours | Longer times may be needed for less reactive substrates | Reaction progress should be monitored to avoid byproduct formation. |

| Reactant Ratio (Iodobenzene:Acyl Chloride) | 1:1 to 2:1 | Using an excess of iodobenzene can favor mono-acylation | Helps to suppress poly-acylation products. |

By systematically varying these parameters, it is possible to develop a robust and high-yielding synthesis for this compound. The primary challenge will remain the regioselective formation of the ortho-isomer over the thermodynamically favored para-isomer.

Elucidation of Chemical Reactivity and Transformative Potential of 5 Chloro 1 2 Iodophenyl 1 Oxopentane

Reactivity Profiles of the Ketone Functionality (C=O)

The ketone group in 5-Chloro-1-(2-iodophenyl)-1-oxopentane is a site of rich chemical reactivity, primarily centered around the electrophilic nature of the carbonyl carbon. This allows for a variety of transformations, including nucleophilic additions, reductions, and reactions at the alpha-carbon.

Nucleophilic Additions and Condensations

The carbonyl carbon of the ketone is susceptible to attack by a wide array of nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. youtube.com The reactivity of the ketone is influenced by both steric and electronic factors.

In the case of this compound, the ketone is flanked by an aryl group and a four-carbon chain. Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. youtube.comorganic-chemistry.org For instance, reaction with hydrogen cyanide would yield a cyanohydrin, while reaction with primary amines would lead to the formation of the corresponding imine.

| Nucleophile | Product Type | General Reaction Conditions |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Acidic or basic catalysis |

| Alcohols (e.g., Methanol (B129727), Ethanol) | Hemiacetal/Acetal | Acid catalysis |

| Primary Amines (e.g., R-NH₂) | Imine | Mildly acidic conditions |

| Secondary Amines (e.g., R₂NH) | Enamine | Acid catalysis with water removal |

| Grignard Reagents (e.g., R-MgBr) | Tertiary Alcohol | Anhydrous ether solvent |

Reduction Strategies for Carbonyl Transformation

The ketone functionality can be readily reduced to a secondary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov

Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol or ethanol. organic-chemistry.orgnih.gov For a compound like this compound, treatment with NaBH₄ would selectively reduce the ketone to the corresponding secondary alcohol, leaving the aryl iodide and alkyl chloride moieties intact. Lithium aluminum hydride is a much stronger reducing agent and would also effectively reduce the ketone, but it is highly reactive and requires anhydrous conditions.

| Reducing Agent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature | 5-Chloro-1-(2-iodophenyl)pentan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | 0 °C to room temperature, followed by aqueous workup | 5-Chloro-1-(2-iodophenyl)pentan-1-ol |

Enolization and Alpha-Substitution Reactions

The carbon atoms adjacent to the carbonyl group, known as the alpha-carbons, exhibit enhanced acidity. Deprotonation of an alpha-hydrogen leads to the formation of an enolate ion, a key nucleophilic intermediate in a variety of reactions. wikipedia.org In this compound, there are two alpha-carbons: one on the methylene (B1212753) group of the pentyl chain and the other on the aromatic ring. However, enolization will occur on the aliphatic side.

A significant reaction involving enolates is alpha-halogenation. In the presence of an acid and a halogen such as bromine (Br₂), the ketone can be selectively halogenated at the alpha-position. wikipedia.orgwikipedia.org This reaction proceeds through an enol intermediate. wikipedia.org

| Reagent | Reaction Type | Product |

| Br₂ in Acetic Acid | Alpha-bromination | 2-Bromo-5-chloro-1-(2-iodophenyl)-1-oxopentane |

| Cl₂ in Acetic Acid | Alpha-chlorination | 2,5-Dichloro-1-(2-iodophenyl)-1-oxopentane |

| I₂ in Acetic Acid | Alpha-iodination | 5-Chloro-2-iodo-1-(2-iodophenyl)-1-oxopentane |

Exploration of Reactions Involving the Aryl Iodide Moiety (C-I)

The aryl iodide group is a highly valuable functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl iodides are among the most reactive coupling partners. libretexts.orgorganic-chemistry.orgorganic-chemistry.orgrug.nl

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govorganic-chemistry.orglibretexts.org For this compound, this reaction would provide a straightforward route to 2-alkynyl substituted benzoylpentanones.

The Suzuki coupling reaction pairs an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rug.nlresearchgate.netyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Heck reaction is the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgrug.nl This reaction is a powerful tool for the formation of new carbon-carbon double bonds.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orglibretexts.org This provides a direct method for the synthesis of N-aryl amines.

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Product Type |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 1-(2-(Alkynyl)phenyl)-5-chloro-1-oxopentane |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 1-(2-Aryl/vinylphenyl)-5-chloro-1-oxopentane |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine or K₂CO₃ | 1-(2-(Alkenyl)phenyl)-5-chloro-1-oxopentane |

| Buchwald-Hartwig | Amine (R-NH₂) | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or K₃PO₄ | 1-(2-(Amino)phenyl)-5-chloro-1-oxopentane |

Directed Ortho Metalation (DOM) and Related Transformations

While the aryl iodide itself is not a directing group for ortho-metalation, the ketone functionality can act as one. nih.gov Directed ortho-metalation (DoM) involves the deprotonation of an aromatic proton ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles.

In the case of this compound, the carbonyl group could potentially direct lithiation to the ortho position (the 3-position of the phenyl ring). However, the presence of the iodine atom complicates this. A more likely scenario is a halogen-metal exchange, where the organolithium reagent would react with the aryl iodide to generate the aryllithium species at the 2-position. This intermediate could then be trapped with an electrophile.

| Reagent | Reaction Type | Intermediate | Product with Electrophile (E⁺) |

| n-Butyllithium | Halogen-Metal Exchange | 1-(2-Lithiophenyl)-5-chloro-1-oxopentane | 1-(2-E-phenyl)-5-chloro-1-oxopentane |

| LDA (Lithium diisopropylamide) | Directed Ortho Metalation (less likely) | 1-(2-Iodo-3-lithiophenyl)-5-chloro-1-oxopentane | 1-(3-E-2-iodophenyl)-5-chloro-1-oxopentane |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic species, typically by reaction with an electropositive metal or an organometallic reagent. organic-chemistry.org In the case of this compound, the presence of an iodo group on the aromatic ring makes it a prime candidate for such transformations. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond of the alkyl chain, allowing for selective reaction at the aryl position.

The most common reagents for this purpose are organolithium compounds, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The reaction proceeds via a nucleophilic attack of the carbanionic part of the organolithium reagent on the iodine atom. This exchange is typically very fast and can be performed at low temperatures (e.g., -78 °C) to prevent side reactions. The general trend for the rate of halogen exchange is I > Br > Cl, which further supports the selective activation of the C-I bond over the C-Cl bond in this molecule. organic-chemistry.org

The resulting organolithium intermediate, 1-(2-lithiophenyl)-5-chloro-1-oxopentane, is a potent nucleophile and a valuable precursor for the synthesis of various substituted derivatives. This intermediate can be trapped with a wide range of electrophiles. For instance, reaction with carbon dioxide would yield the corresponding carboxylic acid, while treatment with aldehydes or ketones would result in the formation of secondary or tertiary alcohols, respectively.

A particularly noteworthy application of this intermediate is in intramolecular cyclization reactions, such as the Parham cyclization. In this process, the newly formed aryl-lithium species can undergo an intramolecular nucleophilic attack on an electrophilic center within the same molecule. organic-chemistry.org Given the structure of this compound, the carbonyl group and the alkyl chloride present potential electrophilic sites for such cyclizations, leading to the formation of complex heterocyclic frameworks.

| Reagent | Reactive Site | Intermediate | Potential Products |

| n-BuLi | Aryl Iodide (C-I) | 1-(2-lithiophenyl)-5-chloro-1-oxopentane | Reaction with electrophiles (e.g., CO2, aldehydes, ketones), Intramolecular cyclization products |

| Mg | Aryl Iodide (C-I) | 1-(2-magnesioiodophenyl)-5-chloro-1-oxopentane | Grignard-type adducts |

Investigation of Reactions at the Alkyl Chloride Moiety (C-Cl)

The pentyl chloride chain in this compound provides another handle for chemical modifications through nucleophilic substitution, elimination, and radical reactions.

The primary alkyl chloride can undergo nucleophilic substitution reactions (S(_N)2) with a variety of nucleophiles. The S(_N)2 mechanism is favored due to the unhindered nature of the primary carbon. Strong nucleophiles such as azide (B81097), cyanide, and alkoxides can readily displace the chloride ion.

For example, reaction with sodium azide (NaN(_3)) would produce 5-azido-1-(2-iodophenyl)-1-oxopentane, a precursor for the synthesis of amines via reduction or for the construction of triazoles through cycloaddition reactions. Similarly, treatment with sodium cyanide (NaCN) would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The table below summarizes potential nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type |

| Azide | Sodium Azide (NaN(_3)) | 5-Azido-1-(2-iodophenyl)-1-oxopentane |

| Cyanide | Sodium Cyanide (NaCN) | 6-(2-Iodophenyl)-6-oxohexanenitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | 5-Hydroxy-1-(2-iodophenyl)-1-oxopentane |

| Alkoxide | Sodium Methoxide (NaOCH(_3)) | 1-(2-Iodophenyl)-5-methoxy-1-oxopentane |

| Amine | Ammonia (NH(_3)) | 5-Amino-1-(2-iodophenyl)-1-oxopentane |

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (E2) to form an alkene. Common bases for this transformation include potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). The elimination of HCl would lead to the formation of 1-(2-iodophenyl)pent-4-en-1-one. According to Zaitsev's rule, elimination would favor the formation of the more substituted alkene; however, in this case, only one regioisomeric olefin product is possible.

While less common for primary alkyl chlorides compared to bromides or iodides, radical reactions can be initiated under specific conditions, such as using radical initiators like azobisisobutyronitrile (AIBN) in the presence of a hydrogen donor like tributyltin hydride (Bu(_3)SnH). This would result in the reductive dehalogenation of the alkyl chloride to yield 1-(2-iodophenyl)pentan-1-one. However, the synthetic utility of such a reaction on this specific substrate is limited compared to the more predictable ionic pathways.

Multifunctional Reactivity and Chemoselectivity Considerations

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity. The choice of reagents and reaction conditions dictates which functional group will react preferentially.

As discussed, metal-halogen exchange at the aryl iodide is highly favored with organolithium reagents at low temperatures. In contrast, nucleophilic attack at the alkyl chloride is promoted by nucleophiles that are less basic and at slightly elevated temperatures. The carbonyl group can also be a target for nucleophiles, particularly strong ones like Grignard reagents or organolithiums, if the more reactive C-I bond is not first addressed.

A prime example of exploiting this multifunctional reactivity is the synthesis of tetrahydroquinolines. Following a metal-halogen exchange to form the aryl-lithium species, an intramolecular cyclization onto the carbonyl group can occur. The resulting alkoxide can then undergo further reactions. While no direct literature on the cyclization of this compound to a tetrahydroquinoline was found, analogous transformations are well-documented for similar structures. For instance, the synthesis of 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-iodophenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile demonstrates the feasibility of building complex quinoline (B57606) frameworks from precursors containing the 2-iodophenyl moiety. nih.govfrontiersin.org

Oxidation Reactions of the Carbonyl and Aliphatic Chain

The carbonyl group and the aliphatic chain are generally robust to oxidation under mild conditions. However, under more forcing conditions, or with specific reagents, oxidation can occur.

The Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), could potentially oxidize the ketone to an ester. In this case, due to the migratory aptitude of the aryl group being greater than the alkyl group, the expected product would be 2-iodophenyl 5-chloropentanoate.

Oxidation of the aliphatic chain is less straightforward. Strong oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)) would likely lead to cleavage of the molecule and are generally not synthetically useful for this substrate.

Advanced Spectroscopic Characterization Methodologies for 5 Chloro 1 2 Iodophenyl 1 Oxopentane

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic arrangement within a molecule. For 5-Chloro-1-(2-iodophenyl)-1-oxopentane, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The four protons on the disubstituted benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-iodo substitution, these protons would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling. The electron-withdrawing nature of the iodine and the carbonyl group would influence their chemical shifts.

The aliphatic chain protons would appear more upfield. The methylene (B1212753) group adjacent to the carbonyl (C2-H₂) is expected to be a triplet around δ 3.0 ppm. The methylene group next to the chlorine atom (C5-H₂) would also be a triplet, likely shifted downfield to around δ 3.6 ppm due to the electronegativity of chlorine. The two central methylene groups (C3-H₂ and C4-H₂) would likely appear as overlapping multiplets in the δ 1.8-2.2 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon (C=O) is expected to have a characteristic signal in the downfield region, likely between δ 190-200 ppm, a typical range for aromatic ketones. libretexts.org The carbon atom attached to the iodine (C-I) would also have a distinct chemical shift, while the other aromatic carbons would appear in the δ 125-140 ppm range. rsc.org The aliphatic carbons would be found upfield, with the carbon bonded to chlorine (C-Cl) appearing around δ 40-50 ppm and the carbon adjacent to the carbonyl at a similar or slightly more deshielded position.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 8.0 (multiplets) | 125 - 140 |

| C=O | - | 190 - 200 |

| C2-H₂ | ~3.0 (triplet) | ~38 |

| C3-H₂ | 1.8 - 2.2 (multiplet) | ~25 |

| C4-H₂ | 1.8 - 2.2 (multiplet) | ~30 |

| C5-H₂ | ~3.6 (triplet) | ~45 |

Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation. In this compound, the most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) group of the ketone. For aromatic ketones, this peak typically appears in the range of 1685-1690 cm⁻¹. libretexts.orgpressbooks.pub

Other expected characteristic absorption bands would include:

C-H stretching (aromatic): Weak to medium bands just above 3000 cm⁻¹.

C-H stretching (aliphatic): Medium to strong bands just below 3000 cm⁻¹.

C=C stretching (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

C-I stretching: A weak band, also in the fingerprint region, usually below 600 cm⁻¹.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aromatic Ketone) | 1685 - 1690 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-Cl | 600 - 800 | Medium-Strong |

Note: Predicted values are based on established correlation tables for FTIR spectroscopy. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be crucial for confirming the molecular formula and investigating the fragmentation patterns of this compound. The molecular formula is C₁₁H₁₂ClIO, with a calculated monoisotopic mass of approximately 321.96 g/mol .

In an HRMS experiment, the molecular ion peak [M]⁺ would be observed. A key feature would be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.orgyoutube.com This would result in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of a single chlorine atom. libretexts.orgyoutube.com

The fragmentation of the molecule under electron ionization would likely proceed through characteristic pathways for aromatic ketones. Common fragmentation would involve the cleavage of the bond between the carbonyl group and the alkyl chain (α-cleavage), leading to the formation of a [C₇H₄IO]⁺ ion (m/z ≈ 231) and a C₄H₈Cl radical. Another significant fragmentation pathway for ketones with a sufficiently long alkyl chain is the McLafferty rearrangement, which would result in a characteristic fragment ion.

Predicted Key Fragments in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

| [C₁₁H₁₂³⁵ClIO]⁺ | ~322 | Molecular Ion |

| [C₁₁H₁₂³⁷ClIO]⁺ | ~324 | Molecular Ion (Isotope Peak) |

| [C₇H₄IO]⁺ | ~231 | α-cleavage (loss of C₄H₈Cl) |

| [C₆H₄I]⁺ | ~203 | Loss of CO from the [C₇H₄IO]⁺ fragment |

Note: The m/z values are approximations. HRMS would provide highly accurate masses.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum would be dominated by absorptions arising from the iodinated benzoyl chromophore.

We can predict two main absorption bands:

A strong absorption band at shorter wavelengths (around 200-250 nm) corresponding to the π → π* transitions of the aromatic ring.

A weaker absorption band at longer wavelengths (around 280-320 nm) corresponding to the n → π* transition of the carbonyl group.

The presence of the iodine atom and its interaction with the aromatic system may cause a red shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted acetophenone.

Advanced X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction (XRD) would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While no published crystal structure for this specific compound is available, an XRD analysis would be expected to reveal the planarity of the phenyl ring and the carbonyl group. It would also detail the conformation of the pentyl chloride chain and how the molecules arrange themselves in the crystal lattice, potentially highlighting any significant intermolecular interactions such as halogen bonding involving the iodine or chlorine atoms.

Computational and Theoretical Investigations of 5 Chloro 1 2 Iodophenyl 1 Oxopentane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules like 5-Chloro-1-(2-iodophenyl)-1-oxopentane. While direct DFT data for this compound is not available in the current literature, calculations on analogous substituted aromatic ketones provide a framework for understanding its molecular orbitals and electronic properties.

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p) or larger, would be employed to optimize the molecular geometry and calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule.

A Molecular Electrostatic Potential (MESP) map would visually represent the charge distribution. Negative potential (red/yellow) would be expected around the oxygen atom of the carbonyl group and potentially the iodine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Illustrative Data Table: Predicted Electronic Properties (Based on typical values for similar aromatic ketones)

| Property | Predicted Value/Characteristic |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 6.5 eV |

| Dipole Moment | 2.0 to 3.5 D |

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is instrumental in mapping the reaction pathways and identifying the transition states for reactions involving this compound. For instance, in a potential intramolecular cyclization reaction, where the carbonyl oxygen attacks the carbon bearing the chlorine atom, computational methods can elucidate the mechanism.

By modeling the potential energy surface, researchers can identify the minimum energy pathways from reactants to products. The transition state, a first-order saddle point on this surface, represents the highest energy barrier that must be overcome for the reaction to proceed. The geometry and vibrational frequencies of the transition state can be calculated, with the presence of a single imaginary frequency confirming its identity.

The activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between reactants and products) can be determined from these calculations. This data provides quantitative insights into the reaction kinetics and thermodynamics, indicating whether a proposed reaction is feasible under certain conditions.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational chemistry allows for the prediction of various spectroscopic data, which can then be correlated with experimental measurements to confirm the structure of this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. For this compound, key predicted vibrational modes would include the C=O stretch of the ketone, C-Cl stretch, C-I stretch, and various aromatic C-H and C-C vibrations. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR spectra to aid in signal assignment.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data (Based on general expectations for similar compounds)

| Spectroscopic Data | Predicted Value (Computational) | Typical Experimental Range |

| IR: C=O Stretch | ~1680-1700 cm⁻¹ | 1670-1690 cm⁻¹ |

| IR: C-Cl Stretch | ~650-750 cm⁻¹ | 600-800 cm⁻¹ |

| ¹³C NMR: Carbonyl Carbon | ~195-205 ppm | 190-210 ppm |

| ¹H NMR: Aromatic Protons | ~7.0-8.0 ppm | 7.0-8.2 ppm |

Conformational Analysis and Molecular Dynamics Simulations

The flexible pentyl chain of this compound allows for multiple conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. This can be achieved by systematically rotating the single bonds (dihedral angles) and calculating the potential energy at each step.

Studies on similar molecules, such as 1-chloro-5-iodopentane, have shown that multiple conformers can coexist in the liquid state. capes.gov.br For this compound, the interaction between the iodophenyl group and the chloropentyl chain would lead to a more complex conformational landscape. The most stable conformers would likely be those that minimize steric hindrance and optimize electrostatic interactions.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational space and reveal the preferred conformations and the transitions between them. For a molecule like this, MD simulations could show how the flexible tail folds and interacts with the aromatic headgroup, which could be important for its reactivity and interactions with other molecules.

Applications of 5 Chloro 1 2 Iodophenyl 1 Oxopentane As a Versatile Synthetic Building Block

Precursor in the Total Synthesis of Complex Natural Products and Synthetic Analogs

The synthesis of natural products and their analogs is a cornerstone of organic chemistry, often requiring intricate strategies and versatile starting materials. nih.gov The structure of 5-Chloro-1-(2-iodophenyl)-1-oxopentane makes it an ideal candidate for such endeavors. The 2-iodophenyl group is primed for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds in complex molecular scaffolds. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org

For instance, the iodo group can be coupled with a wide range of boronic acids (Suzuki-Miyaura coupling) or terminal alkynes (Sonogashira coupling) to introduce diverse substituents or to build larger, more complex aromatic systems. wikipedia.orglibretexts.orgwright.eduresearchgate.net The ketone functionality can be manipulated through various reactions such as reductions, Grignard additions, or Wittig reactions to further elaborate the molecular structure. Furthermore, the chloroalkyl chain provides a handle for intramolecular cyclization reactions, a key strategy in the synthesis of many polycyclic natural products. researchgate.netrsc.org

A hypothetical retrosynthetic analysis of a complex polycyclic target might disconnect to a key intermediate that could be assembled from this compound. The following table illustrates a potential synthetic sequence starting from this compound to generate a more complex, functionalized intermediate suitable for natural product synthesis.

Table 1: Hypothetical Application in Natural Product Synthesis

| Step | Reactants | Reagents and Conditions | Product | Potential Subsequent Transformations |

|---|---|---|---|---|

| 1 | This compound, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Chloro-1-(2-(phenylethynyl)phenyl)-1-oxopentane | Intramolecular cyclization, further functionalization of the alkyne. |

| 2 | This compound, 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Chloro-1-(4'-methoxy-[1,1'-biphenyl]-2-yl)-1-oxopentane | Ether cleavage, further aromatic substitution. |

Role in the Development of New Organic Materials and Polymers

The development of new organic materials with tailored electronic and photophysical properties is a rapidly growing field. Conjugated polymers and polycyclic aromatic compounds are key components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.org The 2-iodophenyl group of this compound is a versatile handle for polymerization reactions, particularly through palladium-catalyzed cross-coupling reactions like Sonogashira and Heck couplings. wikipedia.orgresearchgate.netresearchgate.net

By coupling the aryl iodide with bifunctional alkynes or alkenes, it is possible to synthesize conjugated polymers where the pentanone side chain can be used to tune solubility or to introduce further functionalities post-polymerization. The ketone group itself can be a site for creating branched or cross-linked polymers. The synthesis of such materials could lead to novel properties and applications in organic electronics. unige.ch

Table 3: Potential Use in Organic Material Synthesis

| Polymerization Method | Monomer | Co-monomer | Catalyst System | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|---|---|

| Sonogashira Polymerization | This compound | 1,4-Diethynylbenzene | Pd(PPh₃)₂Cl₂, CuI | Alternating copolymer with ketone side chains | Tunable solubility, potential for post-polymerization modification. |

Design and Synthesis of Advanced Chemical Probes and Reagents

Chemical probes are essential tools for studying biological systems. Compounds containing an iodophenyl group are often used as precursors for radiolabeled imaging agents, where the stable iodine atom is replaced with a radioactive isotope such as ¹²³I, ¹²⁵I, or ¹³¹I. nih.govresearchgate.net Given this, this compound could be a valuable precursor for the development of novel radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

The synthesis would involve a copper-catalyzed or other suitable radioiodination method to introduce the radioactive iodine isotope. nih.gov The resulting radiolabeled compound could then be evaluated for its biological targeting properties. The lipophilicity and binding characteristics can be tuned by modifying the chloroalkyl chain or the ketone functionality.

Derivatization of the ketone group with fluorescent moieties could also lead to the creation of fluorescent probes for cellular imaging. nih.govnih.gov

Table 4: Potential as a Precursor for Chemical Probes

| Probe Type | Synthetic Strategy | Key Reagents | Potential Application |

|---|---|---|---|

| Radioiodinated Probe | Isotopic exchange or synthesis from a bromo-precursor. | [¹²⁵I]NaI, Cu(I) catalyst | Imaging of specific biological targets in vivo. |

Exploration of New Chemical Space through Derivatization of this compound

The exploration of new chemical space is crucial for the discovery of new drugs and materials. libretexts.org The multiple functional groups in this compound provide a rich platform for creating diverse libraries of new compounds. Each functional group can be selectively targeted to generate a wide array of derivatives.

The Aryl Iodide: Can undergo various cross-coupling reactions (Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig) to introduce a vast range of substituents. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org

The Ketone: Can be reduced to an alcohol, converted to an amine via reductive amination, transformed into an alkene via a Wittig reaction, or used to form various heterocyclic rings like pyrazoles or oxazoles. youtube.com

The Alkyl Chloride: Can be substituted by a variety of nucleophiles (e.g., azides, amines, thiols, cyanides) to introduce new functional groups. The azide (B81097) derivative, for example, could be used in "click chemistry" reactions. acs.org

The combination of these transformations allows for the generation of a large and diverse chemical library from a single, readily accessible starting material, which can then be screened for various biological activities or material properties.

Future Directions and Emerging Research Avenues for 5 Chloro 1 2 Iodophenyl 1 Oxopentane Chemistry

Unexplored Reactivity and Stereochemical Challenges

The unique arrangement of functional groups in 5-Chloro-1-(2-iodophenyl)-1-oxopentane presents a landscape of unexplored chemical transformations. The presence of two distinct halogen atoms at different positions on the molecule invites selective reactivity studies. Future research could focus on developing methodologies for the selective activation of the alkyl chloride versus the aryl iodide, or vice versa. This would enable the sequential introduction of different functionalities, thereby expanding the molecular diversity accessible from this single precursor.

Furthermore, the ketone functionality serves as a handle for various transformations, including reductions, additions, and cyclizations. A significant area for future investigation lies in the stereochemical challenges associated with these reactions. The development of asymmetric methods to control the stereochemistry at the carbonyl group would be of considerable interest, potentially leading to the synthesis of chiral building blocks for pharmaceuticals and other bioactive molecules.

Table 1: Potential Unexplored Reactions and Associated Stereochemical Considerations

| Reaction Type | Potential Reagents/Conditions | Key Stereochemical Challenge |

| Asymmetric Reduction | Chiral boranes, enantioselective catalysts (e.g., Noyori-type) | Control of the stereocenter at the resulting secondary alcohol. |

| Enantioselective Aldol Addition | Chiral auxiliaries, organocatalysts (e.g., proline derivatives) | Diastereoselectivity and enantioselectivity of the newly formed stereocenters. |

| Intramolecular Cyclization | Base-mediated, transition metal-catalyzed | Control of ring stereochemistry in the formation of cyclic products. |

| Selective Cross-Coupling | Palladium or copper catalysts with tailored ligands | Achieving chemoselectivity between the C-I and C-Cl bonds. |

Integration into Sustainable Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and this compound is a candidate for integration into more sustainable methodologies. researchgate.net Future research is anticipated to move away from traditional, often harsh, reaction conditions towards more environmentally benign alternatives such as photocatalysis and electrochemistry.

Photocatalysis, utilizing visible light to drive chemical reactions, could offer mild conditions for the activation of either the carbon-iodine or carbon-chlorine bond. This approach could lead to novel C-C and C-heteroatom bond formations with reduced energy consumption and waste generation. Similarly, electrosynthesis presents an opportunity to replace stoichiometric chemical oxidants or reductants with electricity, a "clean" reagent. The electrochemical reduction of the ketone or the carbon-halogen bonds could provide alternative synthetic pathways with improved atom economy. researchgate.netnih.gov

Opportunities for High-Throughput Synthesis and Screening

The modular nature of this compound makes it an ideal substrate for high-throughput synthesis and screening of derivative libraries. The aryl iodide moiety is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid introduction of a wide range of substituents. The alkyl chloride can be displaced by various nucleophiles to further diversify the molecular scaffold.

By combining these transformations in a combinatorial fashion, large libraries of analogues can be generated. These libraries can then be screened for biological activity against various targets, potentially leading to the discovery of new therapeutic agents. Automated synthesis platforms could be employed to accelerate this process, enabling the rapid exploration of the chemical space around this core structure.

Interdisciplinary Applications in Materials Science

Beyond its potential in medicinal chemistry, the unique electronic and structural properties of this compound and its derivatives could find applications in materials science. The presence of heavy atoms like iodine can influence photophysical properties, making these compounds interesting candidates for investigation as organic phosphors or components in organic light-emitting diodes (OLEDs).

Furthermore, the ability to polymerize or graft these molecules onto surfaces through their reactive handles could lead to the development of novel functional materials. For instance, polymers incorporating this moiety might exhibit interesting flame-retardant or gas-separation properties. The exploration of these interdisciplinary applications represents a significant and exciting future direction for the chemistry of this compound.

常见问题

Basic Research Questions

Q. What are the established synthesis routes for 5-Chloro-1-(2-iodophenyl)-1-oxopentane, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, analogous ketones are prepared using propargyl bromide under phase-transfer catalysis with K₂CO₃ and TBAB in DMF, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane) . Yield optimization depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity.

- Temperature control : Room temperature minimizes side reactions like halogen scrambling.

- Purification methods : Column chromatography with optimized solvent ratios ensures high purity.

Q. How is the molecular structure of this compound characterized using advanced spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and torsional conformations. ORTEP-III visualizes molecular geometry .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., iodophenyl protons at δ 7.5–8.2 ppm).

- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹.

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 364.95).

Advanced Research Questions

Q. What computational chemistry approaches are employed to model the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, iodine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the carbonyl group .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., solvation effects in DMF).

- Docking studies : Screens potential bioactivity by modeling interactions with enzyme active sites (e.g., cytochrome P450).

Q. How do researchers address contradictions in experimental data regarding the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Contradictions in stereoselectivity (e.g., unexpected cis/trans ratios) are resolved by:

- Cross-validation : Comparing NMR-derived coupling constants with X-ray crystallography data .

- Chiral chromatography : Separates enantiomers using cellulose-based columns to confirm configuration.

- Kinetic vs. thermodynamic control : Varying reaction temperatures and monitoring intermediates via LC-MS identifies dominant pathways .

Q. What strategies are used to analyze the compound’s stability under varying pH and thermal conditions for biological assays?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound at 40°C/75% RH and monitor degradation via HPLC.

- pH profiling : Expose to buffers (pH 1–13) and quantify hydrolysis products (e.g., free iodine via iodometric titration).

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, critical for storage recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。